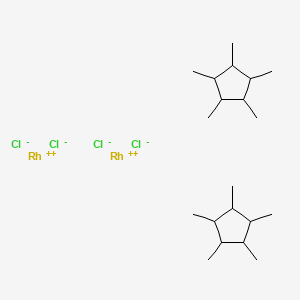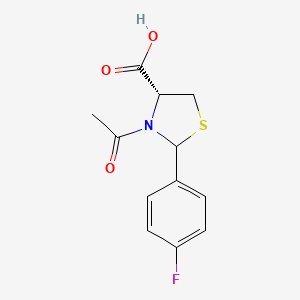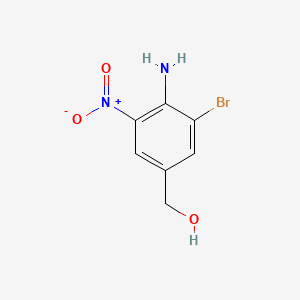
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol is an organic compound that belongs to the class of fluorinated aromatic alcohols. These compounds are characterized by the presence of fluorine atoms attached to an aromatic ring and a hydroxyl group (-OH) attached to a carbon atom in the ring. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-pentafluoroethyl-phenyl)-methanol typically involves the introduction of fluorine atoms into an aromatic ring followed by the addition of a hydroxyl group. One common method is the electrophilic aromatic substitution reaction, where a fluorinated benzene derivative is treated with a suitable electrophile to introduce the hydroxyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens, alkyl groups, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides (R-X), and amines (R-NH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield (3-Fluoro-4-pentafluoroethyl-phenyl)-methanal, while reduction may produce (3-Fluoro-4-pentafluoroethyl-phenyl)-methane.
Applications De Recherche Scientifique
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which (3-Fluoro-4-pentafluoroethyl-phenyl)-methanol exerts its effects depends on its specific interactions with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Fluoro-4-trifluoromethyl-phenyl)-methanol
- (3-Fluoro-4-difluoromethyl-phenyl)-methanol
- (3-Fluoro-4-chloromethyl-phenyl)-methanol
Uniqueness
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit higher thermal stability, lower reactivity, and unique interactions with biological targets.
Propriétés
Formule moléculaire |
C9H6F6O |
|---|---|
Poids moléculaire |
244.13 g/mol |
Nom IUPAC |
[3-fluoro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]methanol |
InChI |
InChI=1S/C9H6F6O/c10-7-3-5(4-16)1-2-6(7)8(11,12)9(13,14)15/h1-3,16H,4H2 |
Clé InChI |
QIQLKTSLZAJUPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CO)F)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B12454415.png)
![5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12454416.png)





![N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B12454456.png)
![(2Z)-N-(3-chlorophenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12454461.png)

![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12454467.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide](/img/structure/B12454474.png)

![2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12454484.png)
